N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Overview
Description
Starting Materials: The pyrido[1,2-a]pyrimidine core is reacted with methyl iodide in the presence of a base like potassium carbonate to introduce the dimethyl groups at the 2 and 8 positions.
Attachment of Nitrobenzamide
Starting Materials: The dimethylated pyrido[1,2-a]pyrimidine is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions
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Formation of Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2,6-diaminopyridine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under reflux conditions to form the pyrido[1,2-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
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Reduction
Reagents: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Products: Reduction of the nitro group to an amino group, forming N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution of the nitro group with nucleophiles to form various derivatives.
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Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the methyl groups to carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrido[1,2-a]pyrimidine core can interact with nucleic acids and proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile: Similar core structure but with a nitrile group instead of a nitrobenzamide.
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl: A related compound with a different substitution pattern and hydrogenation state.
Uniqueness
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and dimethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-3-5-13(6-4-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBVZKDJDGPLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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